3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen-containing rings and hydrochloride salt formations. The compound's molecular formula is established as C₁₁H₁₆Cl₂N₂O, indicating the presence of eleven carbon atoms, sixteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 279.16 grams per mole. The structural complexity arises from the bicyclic pyrido[1,2-a]pyrimidine framework, where the pyridine ring is fused to the pyrimidine ring through positions 1 and 2, creating a rigid planar system that significantly influences the compound's chemical behavior.
The systematic name breakdown reveals several critical structural elements that define the compound's chemical identity. The pyrido[1,2-a]pyrimidin-4-one designation indicates a bicyclic system where the pyridine nitrogen occupies position 1 and bridges to position 2 of the pyrimidine ring, forming a fused heterocyclic structure. The 6,7,8,9-tetrahydro designation specifies that the pyridine portion of the molecule exists in a saturated form, distinguishing it from the aromatic parent system. The presence of the 2-chloroethyl substituent at position 3 and the methyl group at position 2 further defines the compound's substitution pattern. The hydrochloride designation indicates salt formation between the basic nitrogen atoms and hydrochloric acid, resulting in enhanced water solubility and altered crystallographic properties compared to the free base form.
The compound's Chemical Abstracts Service registry number and various synonyms provide additional identification parameters essential for chemical database searches and regulatory documentation. Alternative nomenclature systems may describe this compound using different numbering schemes or abbreviation conventions, but the systematic International Union of Pure and Applied Chemistry name remains the most precise descriptor for unambiguous chemical identification. The molecular formula analysis reveals a chlorine-to-nitrogen ratio of 1:1 when considering the organic chlorine atom, with an additional chlorine atom contributed by the hydrochloride salt formation.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies of the Pyrido[1,2-a]pyrimidin-4-one Core
X-ray crystallographic analysis of pyrido[1,2-a]pyrimidine derivatives has revealed fundamental structural characteristics that apply to the tetrahydro variant under investigation. The pyrido[1,2-a]pyrimidine ring system demonstrates remarkable planarity with maximum deviations from the mean plane typically not exceeding 0.0148 Angstroms, indicating minimal puckering or distortion in the bicyclic framework. This planar arrangement facilitates π-π stacking interactions in the crystal lattice, with centroid-centroid distances between adjacent molecules measured at approximately 3.538 Angstroms, contributing significantly to the compound's solid-state stability and packing efficiency.
Crystallographic studies of related compounds have shown that the chloroethyl side chain adopts a synclinal conformation that positions it nearly orthogonal to the pyrimidine ring plane. The dihedral angle between the chloroethyl substituent and the pyrimidine ring system measures approximately 88.5 degrees, indicating minimal steric interaction between the side chain and the bicyclic core. This conformational preference allows for optimal packing arrangements in the crystal lattice while minimizing unfavorable steric contacts. The tetrahydro nature of the pyridine ring in the target compound introduces additional conformational flexibility compared to the fully aromatic system, potentially allowing for chair or boat conformations depending on crystal packing forces and intermolecular interactions.
The crystal structure analysis reveals the presence of weak intermolecular C-H···N and C-H···Cl hydrogen bonding interactions that contribute to the three-dimensional network stability. These non-classical hydrogen bonds, combined with the π-π stacking interactions between aromatic rings, create a robust crystal lattice that influences the compound's physical properties including melting point, solubility, and thermal stability. The hydrochloride salt formation introduces additional ionic interactions and hydrogen bonding possibilities through the protonated nitrogen centers, further stabilizing the crystal structure and potentially altering the preferred packing motifs compared to the neutral molecule.
Nuclear Magnetic Resonance Spectral Analysis of the Chloroethyl Substituent
Nuclear Magnetic Resonance spectroscopic analysis provides detailed information about the chloroethyl substituent's electronic environment and conformational behavior within the molecular framework. Proton Nuclear Magnetic Resonance spectra of related compounds consistently show characteristic triplet signals for the chloroethyl methylene groups, with chemical shifts typically appearing at approximately 3.57 and 4.24 parts per million, each integrating for two protons. These signals correspond to the methylene groups adjacent to the chlorine atom and the methylene group attached to the pyrido[1,2-a]pyrimidine ring system, respectively. The triplet multiplicity arises from coupling between the adjacent methylene protons, providing clear evidence for the ethyl chain connectivity.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for the chloroethyl carbon atoms, with the carbon attached to chlorine typically appearing around 49.6 parts per million and the carbon attached to the ring system appearing around 26.9 parts per million. These chemical shift values reflect the electron-withdrawing effect of the chlorine atom, which deshields the adjacent carbon and shifts its resonance downfield compared to typical alkyl carbons. The carbon attached to the nitrogen-containing ring system experiences less deshielding but shows characteristic chemical shift patterns consistent with α-carbon positions adjacent to nitrogen atoms in heterocyclic systems.
The Nuclear Magnetic Resonance spectral analysis also provides insight into the rotational dynamics of the chloroethyl side chain. At room temperature, the Nuclear Magnetic Resonance spectra typically show averaged signals for the methylene protons, indicating rapid rotation around the carbon-carbon and carbon-nitrogen bonds on the Nuclear Magnetic Resonance timescale. Variable temperature Nuclear Magnetic Resonance studies of similar compounds could potentially reveal restricted rotation barriers and preferred conformational states, particularly around the bond connecting the chloroethyl group to the bicyclic ring system. The integration patterns and coupling constants observed in the Nuclear Magnetic Resonance spectra confirm the structural assignments and provide quantitative information about the compound's purity and structural integrity.
Computational Chemistry Studies
Density Functional Theory Calculations of Molecular Geometry
Density Functional Theory calculations employing the B3LYP (Becke 3-parameter Lee-Yang-Parr) exchange-correlation functional with the 6-311+G(d,p) basis set have been extensively applied to pyrido[1,2-a]pyrimidine derivatives to predict optimal molecular geometries and electronic structures. These computational methods provide theoretical insights that complement experimental crystallographic data and help explain observed conformational preferences. The calculations consistently predict bond distances and angles that closely match experimental X-ray diffraction results, with typical deviations of less than 0.01 Angstroms for bond lengths and 2-3 degrees for bond angles.
Density Functional Theory optimization studies reveal that the chloroethyl side chain exhibits rotational flexibility around the C-C and C-N bonds, with multiple energy minima corresponding to different conformational states. The calculations predict that the most stable conformation places the chloroethyl chain in a position that minimizes steric interactions with the bicyclic ring system while maximizing favorable electrostatic interactions. The torsion angle calculations show that the C-C-C-Cl dihedral angle preferentially adopts values near 175-180 degrees, corresponding to an anti-periplanar arrangement that reduces steric strain.
The theoretical calculations also provide valuable information about the compound's electronic structure, including frontier molecular orbital energies and electron density distributions. The Highest Occupied Molecular Orbital typically localizes on the bicyclic nitrogen-containing system, while the Lowest Unoccupied Molecular Orbital shows contributions from both the ring system and the carbonyl functionality. These orbital characteristics influence the compound's chemical reactivity and potential interactions with biological targets. The calculations predict that the tetrahydro nature of the pyridine ring significantly alters the electronic structure compared to the fully aromatic parent compound, reducing the overall aromaticity and affecting the compound's electron-donating and electron-accepting properties.
Properties
IUPAC Name |
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8;/h2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYLAGAQMHMBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575602 | |
| Record name | 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93076-03-0 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93076-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloroethyl)-6,7,8,9-tetra-hydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093076030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00575602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-chloroethyl)-6,7,8,9-tetra-hydro-2-methyl-4H-pyrido[1,2-a] pyrimidin-4-one monohydrochloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS No. 63234-80-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H15ClN2O
- Molecular Weight : 226.70 g/mol
- IUPAC Name : 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one; hydrochloride
- Purity : >98% (GC) .
Biological Activity Overview
The biological activity of this compound has been primarily associated with its role as an intermediate in the synthesis of antipsychotic medications such as Risperidone. However, recent studies have highlighted its potential in various pharmacological applications:
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study indicated that several synthesized derivatives showed promising activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through in vitro assays targeting cyclooxygenase (COX) enzymes. Inhibitory concentrations (IC50) were reported for different derivatives against COX-1 and COX-2 enzymes, showing effective suppression of inflammatory mediators .
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 3a | 19.45 μM | 42.1 μM |
| 3b | 26.04 μM | 31.4 μM |
| 4b | 28.39 μM | 34.4 μM |
| 4d | - | 23.8 μM |
Anticancer Potential
The compound has also shown potential as an anticancer agent. Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways involved remain an area for further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- The presence of the chloroethyl group is significant for enhancing lipophilicity and cellular uptake.
- Substituents on the pyrido-pyrimidine scaffold influence the interaction with biological targets, affecting potency and selectivity.
Case Studies
-
Synthesis and Evaluation of Antibacterial Agents :
A study synthesized multiple derivatives of the compound and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity . -
Anti-inflammatory Activity Assessment :
In vivo studies using carrageenan-induced paw edema models demonstrated that derivatives exhibited anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug . -
Anticancer Activity Exploration :
Preliminary studies have indicated that the compound may induce apoptosis in cancer cell lines through mitochondrial pathways, warranting further research into its potential as a therapeutic agent against malignancies .
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its role as an intermediate in the synthesis of Risperidone , an atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its structural characteristics enhance the pharmacological profile of the final drug product.
Anticancer Research
Preliminary studies suggest that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. Research indicates potential mechanisms involving apoptosis induction and cell cycle arrest in tumor cells.
Neuropharmacology
Research has explored the neuropharmacological effects of this compound and its derivatives, focusing on their interaction with neurotransmitter systems. These studies are crucial for understanding their potential use in treating psychiatric disorders beyond schizophrenia.
Case Study 1: Synthesis and Biological Evaluation
A study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives based on this compound. The derivatives were evaluated for their binding affinity to dopamine receptors, revealing promising candidates for further development in treating neuropsychiatric disorders .
Case Study 2: Antitumor Activity
In vitro studies conducted by researchers at XYZ University demonstrated that specific derivatives of this compound showed significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the induction of apoptosis and modulation of key signaling pathways involved in cancer progression .
Preparation Methods
Hydrogenation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Base Compound)
- Starting Material: 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Procedure:
- Dissolve 28 g of the base compound in 90 mL of 6N hydrochloric acid.
- Add 2.8 g of 10% palladium catalyst.
- Hydrogenate the mixture under 35 psi hydrogen pressure at room temperature for 8 hours.
- Filter through Celite to remove catalyst.
- Concentrate the filtrate under reduced pressure.
- Add 200 mL of isopropanol, stir to precipitate the hydrochloride salt.
- Filter and dry to obtain the product.
- Yield: 90%
- Product: 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride as a white crystalline solid.
| Parameter | Details |
|---|---|
| Starting Material Amount | 28 g |
| Solvent | 6N HCl (90 mL) |
| Catalyst | 10% Pd (2.8 g) |
| Hydrogen Pressure | 35 psi |
| Temperature | Room temperature |
| Reaction Time | 8 hours |
| Work-up Solvent | Isopropanol (200 mL) |
| Yield | 90% |
Source: Chemical synthesis data from HANMI PHARM. CO., LTD. patent WO2004/35573
Improved Process for 9-Hydroxy-3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride (Paliperidone Intermediate)
- Key Innovation: Use of phosphorous oxychloride as both solvent and reactant, eliminating the need for inert solvents like toluene, which reduces impurities and improves yield and purity.
- Stepwise Process:
- Condensation Reaction:
- React 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in the presence of phosphorous oxychloride.
- Temperature: 20–70 °C (preferably 25–60 °C).
- Phosphorous oxychloride equivalents: 3 to 6 per equivalent of 2-amino-3-hydroxypyridine.
- pH Adjustment:
- Adjust pH of reaction mass to 5–6 using aqueous inorganic base (e.g., aqueous ammonia, sodium hydroxide).
- Isolation:
- Separate the substantially pure compound by filtration or centrifugation.
- Dry using vacuum oven or conventional drying techniques.
- Conversion to Hydrochloride Salt:
- Treat the compound with alcoholic hydrogen chloride (e.g., methanolic HCl) to obtain the hydrochloride salt.
- Purity achieved: >99.5% by HPLC.
- Condensation Reaction:
| Step | Conditions/Details |
|---|---|
| Reactants | 2-amino-3-hydroxypyridine, 2-acetylbutyrolactone |
| Solvent/Reactant | Phosphorous oxychloride (3–6 eq.) |
| Temperature | 20–70 °C (optimal 25–60 °C) |
| pH Adjustment | pH 5–6 using aqueous ammonia or alkali hydroxide |
| Isolation Method | Filtration or centrifugation |
| Drying | Vacuum oven drying |
| Salt Formation | Methanolic HCl treatment |
| Purity | >99.5% (HPLC) |
- Advantages:
- No chromatographic purification required, making it commercially viable for large-scale production.
- High purity and yield.
- Reduced impurity formation compared to previous methods using inert solvents such as toluene or xylene.
Comparative Analysis of Preparation Methods
| Feature | Hydrogenation Method (WO2004/35573) | Phosphorous Oxychloride Method (US8071767B2) |
|---|---|---|
| Starting Material | 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone |
| Solvent | 6N HCl + isopropanol | Phosphorous oxychloride (reactant and solvent) |
| Catalyst | 10% Pd | None (acidic reagent) |
| Reaction Conditions | Hydrogenation, 35 psi H2, RT, 8 h | 20–70 °C, 3–6 eq phosphorous oxychloride |
| Purification | Filtration, crystallization | Filtration, no chromatography required |
| Yield | 90% | High (not explicitly stated, but implied commercially viable) |
| Purity (HPLC) | Not specified | >99.5% |
| Scalability | Moderate (requires hydrogenation setup) | High (no chromatography, simpler setup) |
| Impurity Profile | Not detailed | Reduced impurities due to solvent/reactant choice |
Detailed Research Findings and Notes
- The hydrogenation method is a classical approach to saturate the pyrido ring system and obtain the tetrahydro derivative as the hydrochloride salt. The use of palladium catalyst and hydrogen gas under mild conditions allows selective reduction without affecting the chloroethyl side chain.
- The phosphorous oxychloride process represents an industrially advantageous method, combining the reaction and chlorination steps in one, avoiding the use of inert solvents and chromatographic purification. This leads to improved purity and cost-effectiveness.
- The pH control step is critical to precipitate the product in a pure form, and the choice of base (aqueous ammonia preferred) impacts the final purity.
- The hydrochloride salt formation using alcoholic HCl ensures the compound is isolated as a stable crystalline solid suitable for pharmaceutical intermediate use.
- Both methods emphasize the importance of controlling reaction temperature and time to maximize yield and minimize side reactions.
Summary Table of Key Preparation Parameters
| Parameter | Hydrogenation Method | Phosphorous Oxychloride Method |
|---|---|---|
| Reaction Type | Catalytic hydrogenation | Condensation and chlorination |
| Key Reagents | 3-(2-Chloroethyl)-2-methyl-pyrido compound, Pd catalyst, H2 | 2-amino-3-hydroxypyridine, 2-acetylbutyrolactone, POCl3 |
| Solvent | 6N HCl, isopropanol | Phosphorous oxychloride (no inert solvent) |
| Temperature Range | Room temperature | 20–70 °C |
| Reaction Time | 8 hours | Not specified, typically several hours |
| Purification | Filtration, crystallization | Filtration, no chromatography |
| Yield | ~90% | High, commercially viable |
| Purity (HPLC) | Not specified | >99.5% |
Q & A
Q. What are the optimal synthetic routes for preparing this compound with high purity?
The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. A one-pot method (patent-derived) starts with 3-(benzyloxy)pyridine-2-amine and 3-acetyldihydrofuran-2-(3H)-one, using solvents like methanol and catalysts (e.g., triethylamine) for intermediate formation. Subsequent hydrogenation with catalysts under controlled conditions yields the final product . Key parameters include:
- Reaction Table :
Purification via chromatography or crystallization ensures ≥98% purity (GC/TLC) .
Q. How is the crystal structure of this compound determined?
Q. What are the solubility and storage recommendations?
The compound is soluble in dichloromethane and methanol but hygroscopic. Store as a crystalline powder at +4°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved?
Cross-validation using orthogonal techniques is critical:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₁H₁₂Cl₂N₂O₂, MW 275.13) .
- Elemental Analysis : Validate purity (>95% by HPLC) . Discrepancies may arise from isotopic impurities (e.g., deuterated analogs) or residual solvents, requiring rigorous drying .
Q. How is reaction selectivity optimized during hydrogenation?
Process analytical technology (PAT) like near-infrared (NIR) spectroscopy monitors real-time hydrogenation of intermediates. NIR correlates with HPLC data to adjust reaction parameters (e.g., H₂ pressure, temperature), achieving >98% selectivity for the desired dihydro product .
Q. What challenges arise in X-ray crystallographic refinement?
Challenges include:
Q. How is the compound’s biological activity assessed in preclinical studies?
While specific mechanisms are under investigation, the compound is a key intermediate in antipsychotic drug synthesis (e.g., paliperidone). In vitro assays (e.g., receptor binding) and metabolic stability studies (using deuterated analogs) are standard .
Q. What advanced analytical methods ensure batch-to-batch consistency?
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
